(2-Oxa-6-azabicyclo[3.2.1]octan-1-yl)methanol
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Overview
Description
(2-Oxa-6-azabicyclo[321]octan-1-yl)methanol is a nitrogen-containing heterocyclic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Oxa-6-azabicyclo[3.2.1]octan-1-yl)methanol typically involves the construction of the bicyclic core followed by functionalization. One common approach is the cyclization of appropriate precursors under specific conditions to form the bicyclic structure. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow chemistry and other advanced techniques to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
(2-Oxa-6-azabicyclo[3.2.1]octan-1-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
(2-Oxa-6-azabicyclo[3.2.1]octan-1-yl)methanol has several scientific research applications, including:
Chemistry: It serves as a key intermediate in the synthesis of various complex molecules.
Biology: It is used in the study of biological pathways and mechanisms.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2-Oxa-6-azabicyclo[3.2.1]octan-1-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The exact pathways involved can vary, but they often include key biological processes such as signal transduction and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2-Oxa-6-azabicyclo[3.2.1]octan-1-yl)methanol include other nitrogen-containing heterocycles such as:
2-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but lacks the oxygen atom.
8-Azabicyclo[3.2.1]octane: This compound is structurally related and is found in tropane alkaloids.
Uniqueness
The uniqueness of this compound lies in its specific bicyclic structure that includes both nitrogen and oxygen atoms. This unique arrangement provides distinct chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C7H13NO2 |
---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
2-oxa-6-azabicyclo[3.2.1]octan-1-ylmethanol |
InChI |
InChI=1S/C7H13NO2/c9-5-7-3-6(8-4-7)1-2-10-7/h6,8-9H,1-5H2 |
InChI Key |
XLUNVWNKIUMJRX-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(CC1NC2)CO |
Origin of Product |
United States |
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